EOAI3402143

Beschreibung

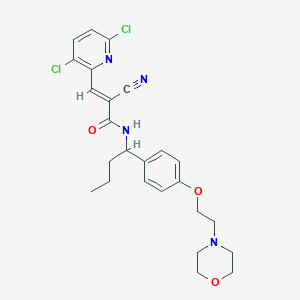

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EOAI3402143: A Technical Whitepaper on a Novel Deubiquitinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOAI3402143, also known as G9, is a potent and partially selective small-molecule inhibitor of deubiquitinating enzymes (DUBs), primarily targeting Ubiquitin-Specific Protease 9X (Usp9x), Usp24, and Usp5.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.

Core Target Profile & Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of specific deubiquitinases. Deubiquitinases play a crucial role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby regulating their stability and function. By inhibiting Usp9x, Usp24, and Usp5, this compound disrupts these processes, leading to the accumulation of ubiquitinated proteins and subsequent downstream effects, including the induction of apoptosis in tumor cells.[2][4]

The inhibition of Usp9x and Usp24 by this compound occurs through the formation of a covalent, slowly reversible bond with cysteine residues in the catalytic domain.[5] The precise mechanism of Usp5 inhibition has not yet been fully elucidated.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity

| Target | IC50 Value | Cell Line/System | Reference |

| Usp9x (catalytic domain) | 1.6 µM | Biochemical Assay | [6] |

| A375 melanoma cells (vemurafenib-sensitive) | 1 µM | Cell-based Assay | [6] |

| A375 melanoma cells (vemurafenib-resistant) | 1 µM | Cell-based Assay | [6] |

Table 2: In Vitro Cellular Effects

| Cell Line | Treatment Concentration | Effect | Reference |

| UM-2, UM-6, UM-16, UM-76 | Dose-dependent | Suppression of cell survival | [1] |

| UM-2 | 600 nM | Complete suppression of 3D colony growth | [3] |

| MM.1S multiple myeloma cells | 5 µM | Inhibition of Usp9x, Usp24, and Usp5 | [6] |

Table 3: In Vivo Efficacy

| Xenograft Model | Dosing Regimen | Effect | Reference |

| MM.1S multiple myeloma | 15 mg/kg | Reduced tumor volume | [6] |

| A375 melanoma | 15 mg/kg | Reduced tumor volume | [6] |

| MIAPACA2 pancreatic cancer | 15 mg/kg | Suppression of tumor growth | [1] |

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from a study investigating the effect of this compound on various cancer cell lines.[3]

Methodology:

-

Seed 5,000 cells per well in a 96-well plate with the desired concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM).

-

Incubate the plate for three days at 37°C in a CO2 incubator.

-

Add 20 µL of a 5 g/L MTT solution to each well.

-

Incubate for two hours at 37°C.

-

Lyse the cells in 10% SDS buffer.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

To assess proliferation, plate cells in triplicates and perform the MTT assay on days 0, 1, 2, 3, and 4.

Human Tumor Xenograft Model

This protocol describes the in vivo assessment of this compound's anti-tumor activity.[1][3]

Methodology:

-

Inject human cancer cells (e.g., MIAPACA2) subcutaneously into immunodeficient mice (e.g., NSG mice).

-

Monitor primary tumor development using caliper measurements.

-

Once tumors are measurable, randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., at 15 mg/kg) or vehicle control (e.g., PEG300/DMSO) via intraperitoneal injection every other day.[3]

-

Monitor tumor growth, animal weight, behavior, and mobility throughout the treatment period.

-

Tumor volume can be calculated to assess treatment efficacy.

Signaling Pathways and Logical Relationships

This compound Inhibition of Usp9x/Usp24 and Downstream Effects

This compound inhibits the deubiquitinating activity of Usp9x and Usp24. Usp9x is known to stabilize the anti-apoptotic protein Mcl-1 and is involved in the TGF-β signaling pathway.[7][8] Inhibition of Usp9x leads to the destabilization of its substrates, promoting apoptosis in cancer cells.

Caption: Inhibition of Usp9x/Usp24 by this compound leads to increased ubiquitination and degradation of pro-survival proteins, ultimately inducing apoptosis.

This compound and the Usp5-p53/FAS Axis in Melanoma

This compound also inhibits Usp5, which has been shown to suppress p53 and FAS levels in melanoma, linking it to the BRAF pathway.[4] By inhibiting Usp5, this compound can phenocopy the effects of Usp5 knockdown, leading to FAS induction and apoptotic sensitization.

Caption: this compound inhibits Usp5, relieving the suppression of p53 and FAS, thereby promoting apoptosis in the context of the BRAF pathway.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.

Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound is a promising deubiquitinase inhibitor with demonstrated anti-tumor activity in preclinical models of various cancers, including myeloma, melanoma, and pancreatic cancer.[1][6][7] Its ability to induce apoptosis through the inhibition of Usp9x, Usp24, and Usp5 highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in a broader range of cancer types, and optimize its pharmacological properties for potential clinical development. As of now, there are no ongoing clinical trials for this compound.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]

EOAI3402143: A Technical Whitepaper on a Novel Deubiquitinase Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOAI3402143, also known as G9, is a potent and novel small molecule inhibitor of deubiquitinating enzymes (DUBs), with specific activity against Ubiquitin-Specific Protease 9X (Usp9x), Usp24, and Usp5. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. The inhibition of these key DUBs by this compound triggers apoptotic pathways and suppresses tumor growth, highlighting its potential as a promising therapeutic agent in oncology. The data presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of targeting the ubiquitin-proteasome system.

Core Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of Usp9x, Usp24, and Usp5. These deubiquitinases play crucial roles in stabilizing oncoproteins and regulating cell survival pathways. By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, including key regulators of apoptosis and cell cycle progression, ultimately inducing cancer cell death.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo activity of this compound across various cancer cell lines and xenograft models.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (USP9X catalytic domain) | 1.6 µM | In vitro biochemical assay | [1] |

| IC50 (Cell Growth Inhibition) | 1 µM | A375 melanoma cells (vemurafenib-sensitive and -resistant) | [1] |

| Effective Concentration (DUB Inhibition) | 5 µM | MM.1S multiple myeloma cells (inhibition of USP9X, USP24, and USP5) | [1] |

| Effective Concentration (3D Colony Growth Suppression) | 600 nM | UM-2 cells (complete suppression) | [2][3] |

| Parameter | Value | Tumor Model | Dosing Regimen | Reference |

| Tumor Growth Suppression | Significant reduction in tumor volume | Human MIAPACA2 pancreatic cancer xenografts | 15 mg/kg, intraperitoneal injection | [3] |

| Tumor Regression | Full blockage or regression of tumors | Myeloma xenograft models | Not specified | [4][5] |

| Tumor Volume Reduction | Significant reduction in tumor volume | MM.1S multiple myeloma and A375 melanoma xenograft models | 15 mg/kg | [1] |

Signaling Pathways

The inhibition of Usp9x, Usp24, and Usp5 by this compound perturbs critical signaling pathways involved in cancer cell survival and proliferation. The following diagram illustrates the proposed mechanism of action leading to apoptosis.

Caption: Proposed mechanism of this compound leading to apoptosis.

Experimental Protocols

In Vitro Cell Survival Assay

Objective: To determine the dose-dependent effect of this compound on cancer cell viability.

Methodology:

-

Cancer cell lines (e.g., UM-2, UM-6, UM-16, UM-76) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[2]

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A serial dilution of this compound is prepared in cell culture medium.

-

The culture medium is replaced with medium containing various concentrations of this compound or vehicle control.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

-

Absorbance or luminescence is measured using a plate reader, and the results are normalized to the vehicle-treated control to determine the percentage of cell survival.

3D Colony Growth Assay

Objective: To evaluate the effect of this compound on anchorage-independent growth, a hallmark of tumorigenicity.

Methodology:

-

A base layer of soft agar (e.g., 0.6% agar in culture medium) is prepared in 6-well plates and allowed to solidify.

-

Cancer cells (e.g., UM-2) are trypsinized, counted, and resuspended in a top layer of soft agar (e.g., 0.3% agar in culture medium) containing either this compound (e.g., 600 nM) or vehicle control.[2][3]

-

The cell suspension in the top agar layer is carefully overlaid onto the base layer.

-

The plates are incubated for an extended period (e.g., 2-3 weeks) to allow for colony formation.

-

Colonies are visualized and can be stained with a solution like crystal violet for easier quantification.

-

The number and size of colonies are determined using microscopy and image analysis software.

Human Tumor Xenograft Mouse Model

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human tumor cells.

-

Human cancer cells (e.g., MIAPACA2) are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).[3]

-

The cell suspension is injected subcutaneously into the flank of the mice.[3]

-

Tumors are allowed to grow to a measurable size.

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The treatment group receives this compound (e.g., 15 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day).[2] The control group receives a vehicle control (e.g., PEG300/DMSO).[3]

-

Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[2]

-

Animal weight, behavior, and overall health are monitored throughout the study.[3]

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting to confirm target inhibition).

Experimental Workflow

The following diagram outlines the typical workflow for preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising deubiquitinase inhibitor with demonstrated preclinical anti-cancer activity. Its ability to induce apoptosis and suppress tumor growth in various cancer models warrants further investigation and development. The data and protocols presented in this whitepaper provide a foundational resource for researchers aiming to explore the therapeutic potential of targeting Usp9x, Usp24, and Usp5 with this novel compound.

References

EOAI3402143 as a USP9x Inhibitor: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EOAI3402143, a potent small-molecule inhibitor of the deubiquitinase (DUB) USP9x, with additional activity against USP24 and USP5. This compound has demonstrated significant anti-tumor effects in various preclinical cancer models, primarily through the induction of apoptosis. This document consolidates the current understanding of this compound's mechanism of action, presents its inhibitory activity in a structured format, details key experimental protocols for its evaluation, and visualizes its impact on critical signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology.

Introduction to this compound

This compound, also referred to as G9, is a novel deubiquitinase inhibitor with potential as an anticancer agent.[1] It functions as a covalent, gradually reversible inhibitor of its primary target, Ubiquitin-Specific Peptidase 9, X-linked (USP9x), as well as USP24 and USP5.[2] USP9x is a key regulator of various cellular processes, and its dysregulation has been implicated in the pathogenesis of numerous cancers, including multiple myeloma, pancreatic cancer, and melanoma.[3][4] By inhibiting USP9x, this compound disrupts critical cell survival pathways, leading to tumor cell apoptosis and regression in preclinical models.[1][5]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the deubiquitinating activity of USP9x, USP24, and USP5.[6][7] The primary mechanism involves the stabilization of pro-apoptotic proteins that are substrates of these DUBs. A key substrate of USP9x is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[4][7] USP9x normally removes ubiquitin chains from Mcl-1, protecting it from proteasomal degradation.[7][8] Inhibition of USP9x by this compound leads to an accumulation of ubiquitinated Mcl-1, its subsequent degradation, and the induction of apoptosis.[5][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its inhibitory activity across different targets and cell lines.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Reference |

| USP9x (catalytic domain) | 1.6 µM | Biochemical Assay | [9][10] |

| A375 Melanoma Cells (vemurafenib-sensitive and -resistant) | 1 µM | Cell Growth Assay | [9] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Effect | Reference |

| MM.1S Multiple Myeloma Xenograft | Mouse | 15 mg/kg | Reduced tumor volume | [9] |

| A375 Melanoma Xenograft | Mouse | 15 mg/kg | Reduced tumor volume | [9] |

| Human MIAPACA2 Pancreatic Cancer Xenograft | NSG Mice | 15 mg/kg | Suppressed tumor growth | [1] |

Key Signaling Pathways

USP9x-MCL1 Signaling Pathway

USP9x plays a critical role in cell survival by stabilizing the anti-apoptotic protein MCL-1. The following diagram illustrates this pathway and the effect of this compound.

Caption: USP9x-MCL1 signaling pathway and this compound's inhibitory effect.

USP9x in the Hippo-YAP Signaling Pathway

USP9x is also implicated in the regulation of the Hippo-YAP pathway, a critical signaling cascade controlling organ size and tumorigenesis. USP9x can deubiquitinate and stabilize Angiomotin (AMOT), a negative regulator of the transcriptional co-activator YAP.

Caption: Role of USP9x in the Hippo-YAP pathway and impact of its inhibition.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from studies evaluating the effect of this compound on cancer cell survival.[1]

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., UM-2, UM-6, UM-16, UM-76)[1]

-

96-well plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 g/L)

-

Lysis buffer (10% SDS)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a CO2 incubator.

-

Treat the cells with various concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) and a vehicle control (DMSO).[1]

-

Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2 hours at 37°C.[1]

-

Aspirate the medium and add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the in vitro MTT cell viability assay.

In Vivo Human Pancreatic Cancer Xenograft Study

This protocol is based on preclinical studies of this compound in pancreatic cancer models.[1]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human pancreatic cancer xenograft model.

Materials:

-

Human pancreatic cancer cells (e.g., MIAPACA2)

-

NSG (NOD/SCID/IL2r-gamma null) mice

-

Matrigel/DMEM suspension

-

This compound

-

Vehicle control (e.g., PEG300/DMSO)[1]

-

Calipers

-

Surgical tools for subcutaneous injection

Procedure:

-

Subcutaneously inject 5 x 10^6 MIAPACA2 cells in 0.1 mL of Matrigel/DMEM suspension into the mid-dorsal region of NSG mice.[1]

-

Monitor tumor growth using caliper measurements twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once tumors are measurable, randomize mice into treatment and control groups.

-

Administer this compound at a dose of 15 mg/kg or vehicle control via intraperitoneal injection every other day.[1]

-

Monitor animal weight, behavior, and mobility throughout the treatment period.

-

Continue treatment and tumor monitoring for a predetermined duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Caption: Workflow for the in vivo human pancreatic cancer xenograft study.

Conclusion

This compound is a promising USP9x inhibitor with demonstrated preclinical anti-tumor activity across a range of cancer types. Its mechanism of action, primarily through the destabilization of the anti-apoptotic protein Mcl-1, provides a strong rationale for its further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other USP9x inhibitors. Further investigation into the role of this compound in modulating the Hippo-YAP pathway and its efficacy in combination with other anti-cancer agents is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Regulation of the Hippo signaling pathway by ubiquitin modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deubiquitylating enzyme USP9x regulates hippo pathway activity by controlling angiomotin protein turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deubiquitinase USP9X stabilizes MCL1 and promotes tumour cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deubiquitinase USP9x Confers Radioresistance through Stabilization of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]

EOAI3402143: A Potent Deubiquitinase Inhibitor Driving Apoptosis in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EOAI3402143 is a novel small-molecule inhibitor targeting the deubiquitinating enzymes (DUBs) Usp9x, Usp24, and Usp5. By disrupting the cellular ubiquitination landscape, this compound has demonstrated significant pro-apoptotic activity across a range of cancer models. This technical guide provides a comprehensive overview of the role of this compound in apoptosis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) act as key modulators of this system by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation. Usp9x, Usp24, and Usp5 are DUBs that have been implicated in the stabilization of oncoproteins and the suppression of tumor suppressor proteins, making them attractive targets for therapeutic intervention.

This compound has emerged as a potent inhibitor of these DUBs, demonstrating the ability to induce apoptosis in various cancer cell lines and suppress tumor growth in preclinical models.[1][2][3] This guide will delve into the technical details of its pro-apoptotic functions.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the inhibition of Usp9x, Usp24, and Usp5.[1][3] This inhibition leads to the accumulation of polyubiquitinated proteins, triggering cellular stress and activating apoptotic pathways.

Key molecular events include:

-

Downregulation of Mcl-1: Usp9x is known to stabilize the anti-apoptotic protein Mcl-1. Inhibition of Usp9x by this compound leads to the degradation of Mcl-1, tipping the cellular balance towards apoptosis.[4]

-

Activation of the p53 Pathway: Inhibition of Usp5 by this compound can lead to the stabilization and activation of the tumor suppressor protein p53.[5] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including FAS.[2][6]

-

Induction of DNA Damage: In non-small cell lung cancer (NSCLC) cells, this compound has been shown to cause DNA damage, which in turn activates the p53 pathway, leading to cell cycle arrest and apoptosis.[5][7]

-

Caspase Activation: The culmination of these events is the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[5][8] Inhibition of DUBs by compounds like this compound has been linked to the cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[5][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the pro-apoptotic effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line(s) | Assay Type | Concentration(s) | Observed Effect | Reference(s) |

| UM-2, UM-6, UM-16, UM-76 (Myeloma) | MTT Assay | 1, 2, 3, 4, and 5 µM | Dose-dependent suppression of cell survival | [2] |

| UM-2 (Myeloma) | 3D Colony Growth | 600 nM | Complete suppression of colony growth | [2][3] |

| Myeloma and Diffuse Large B-cell Lymphoma Cells | Apoptosis Assay | Not Specified (nM range) | Nanomolar apoptotic activity | [9] |

| NSCLC Cells | Annexin V Staining | Not Specified | Significant increase in Annexin V positive cells | [5] |

| NSCLC Cells | Caspase-3 Activation Assay | Not Specified | Significant increase in activated Caspase-3 | [5] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage and Administration | Observed Effect | Reference(s) |

| Myeloma | Mice | Not Specified | Full blockage or regression of tumors | [1][4][9] |

| Human MIAPACA2 (Pancreatic Cancer) Xenografts | NSG Mice | 15 mg/kg, intraperitoneal injection | Suppression of tumor growth | [2][3] |

| Melanoma | Not Specified | Not Specified | Full blockage of tumor growth | [6] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.

Caption: Mechanism of this compound-induced apoptosis.

Caption: Workflow for assessing apoptosis via Annexin V staining.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

5.1. Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., UM-2, UM-6, UM-16, UM-76) in a 96-well plate at a density of 5,000 cells per well.[2]

-

Treatment: Add varying concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) to the wells.[2] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[2]

-

MTT Addition: Add 20 µL of a 5 g/L MTT solution to each well and incubate for 2 hours at 37°C.[2]

-

Lysis: Lyse the cells by adding 10% SDS buffer.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[2]

5.2. In Vivo Tumor Xenograft Studies

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5x10^6 MIAPACA2 cells) suspended in a Matrigel/DMEM mixture into the flank of immunodeficient mice (e.g., NSG mice).[2]

-

Tumor Growth Monitoring: Allow tumors to reach a measurable size (e.g., approximately 100 mm³).[2]

-

Treatment Groups: Randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg) via intraperitoneal injection.[2][3] The vehicle control can be a mixture of PEG300 and DMSO.[2][3]

-

Monitoring: Monitor tumor growth using caliper measurements, and observe animal weight, behavior, and mobility throughout the treatment period.[2][3]

5.3. Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5.4. Western Blotting for Apoptosis-Related Proteins

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Mcl-1, p53, cleaved Caspase-3, PARP).

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis by inhibiting the deubiquitinases Usp9x, Usp24, and Usp5. Its multifaceted mechanism of action, involving the destabilization of anti-apoptotic proteins and the activation of tumor suppressor pathways, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other DUB inhibitors as novel cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EOAI, a ubiquitin-specific peptidase 5 inhibitor, prevents non-small cell lung cancer progression by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. EOAI, a ubiquitin-specific peptidase 5 inhibitor, prevents non-small cell lung cancer progression by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]

EOAI3402143: A Technical Guide to a Novel Deubiquitinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOAI3402143, also known as G9, is a potent, small-molecule inhibitor of deubiquitinating enzymes (DUBs), a class of proteases that regulate protein stability and function by removing ubiquitin. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, target profile, and its functional effects in preclinical cancer models. Detailed experimental protocols and quantitative data are presented to support researchers in utilizing this compound for their investigations into the therapeutic potential of DUB inhibition.

Introduction to Deubiquitinase Inhibition and this compound

The ubiquitin-proteasome system is a critical cellular machinery that governs protein degradation and signaling. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation and modulating various cellular pathways. Dysregulation of DUB activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets.[1]

This compound is a novel deubiquitinase inhibitor that has demonstrated significant anti-cancer activity.[2][3] It is a derivative of the earlier DUB inhibitor WP1130, but with improved aqueous solubility and greater cellular activity against its targets.[4] This compound has been shown to induce apoptosis and suppress tumor growth in various cancer models, highlighting its potential as a therapeutic agent.[2][3][4]

Mechanism of Action and Target Profile

This compound functions as a covalent inhibitor, forming a gradually reversible bond with cysteine residues in the catalytic domain of its target deubiquitinases.[5] Its primary targets are Ubiquitin-Specific Protease 9X (USP9X), USP24, and USP5.[6][7][8][9]

-

USP9X and USP24: this compound dose-dependently inhibits the activity of USP9X and USP24.[2][3][6][7] These DUBs are closely related and have been implicated in the stabilization of various oncoproteins. For instance, USP9X is known to deubiquitinate and stabilize proteins involved in cell survival and proliferation, such as Mcl-1 and ALDH1A3.[3][10] The inhibition of USP9X can lead to a compensatory upregulation of USP24, which is also targeted by this compound.[10]

-

USP5: this compound also inhibits USP5.[6][7][9] USP5 is involved in the disassembly of unanchored polyubiquitin chains and has been linked to the regulation of p53 and FAS levels in melanoma.[2] While the inhibitory effect on USP5 is established, the precise mechanism of inhibition is yet to be fully elucidated.[5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its targets and its effects on cancer cell lines have been quantified in several studies.

| Target/Cell Line | IC50 Value | Notes |

| USP9X (catalytic domain) | 1.6 µM | In vitro biochemical assay.[4][11] |

| A375 melanoma cells (vemurafenib-sensitive and -resistant) | 1 µM | Cell growth inhibition.[5][11] |

Signaling Pathways and Cellular Effects

The inhibition of USP9X, USP24, and USP5 by this compound leads to the destabilization of their respective substrate proteins, triggering downstream signaling cascades that culminate in anti-tumor effects.

Induction of Apoptosis

By inhibiting USP9X and USP24, this compound promotes the degradation of anti-apoptotic proteins, such as Mcl-1, leading to increased tumor cell apoptosis.[3][4] This is a key mechanism underlying its efficacy in B-cell malignancies like multiple myeloma.[3]

Caption: this compound-mediated inhibition of USP9X/USP24 leads to Mcl-1 destabilization and apoptosis.

Cell Cycle Arrest

Inhibition of USP5 by this compound has been shown to impact cell cycle progression. USP5 can deubiquitinate and stabilize Cyclin D1 (CCND1), a key regulator of the G1/S phase transition. By inhibiting USP5, this compound promotes the degradation of Cyclin D1, leading to cell cycle arrest. This has been demonstrated in non-small cell lung cancer (NSCLC) cells.[12]

Caption: this compound inhibits USP5, leading to Cyclin D1 degradation and cell cycle arrest.

In Vitro and In Vivo Anti-Tumor Activity

This compound has demonstrated broad anti-tumor activity in a range of cancer cell lines and in vivo models.

| Cancer Type | In Vitro Effects | In Vivo Model | In Vivo Effects |

| B-cell Malignancies (e.g., Multiple Myeloma) | Induces apoptosis, suppresses cell survival.[2][4] | Myeloma tumor xenografts in mice.[3] | Fully blocks or regresses tumors.[3][4] |

| Melanoma | Inhibits growth of vemurafenib-sensitive and -resistant cells.[11] | A375 melanoma xenografts in mice.[11] | Reduces tumor volume.[11] |

| Pancreatic Cancer | Suppresses cell survival and 3D colony growth.[6] | MIAPACA2 human pancreatic cancer xenografts in NSG mice.[2][6] | Suppresses tumor growth.[2][6] |

| Non-Small Cell Lung Cancer (NSCLC) | Inhibits cell viability.[12] | NSCLC xenografts in nude mice.[12] | Suppresses tumor growth.[12] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell survival.[2]

Workflow:

References

- 1. Deubiquitylating Enzymes in Cancer and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]

- 3. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. This compound | DUB抑制剂 | MCE [medchemexpress.cn]

- 10. Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

Hypothetical Technical Guide: EOAI3402143 in B-cell Malignancies

As of my last update, there is no publicly available scientific literature or clinical trial data for a compound designated "EOAI3402143" in the context of B-cell malignancies. This identifier does not correspond to any known drug or research compound in major databases.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for "this compound" as no information exists in the public domain.

Should information on "this compound" become available in the future, a guide would be structured to include the following sections, adhering to the user's specified requirements.

This guide outlines the hypothetical preclinical and clinical data, mechanism of action, and experimental methodologies related to the investigational compound this compound for the treatment of B-cell malignancies.

Introduction

B-cell malignancies represent a diverse group of cancers originating from B-lymphocytes. While significant therapeutic advancements have been made, there remains a critical need for novel agents with improved efficacy and safety profiles. This compound is a novel therapeutic candidate being investigated for its potential in this setting. This document provides a comprehensive overview of its development.

Mechanism of Action

This section would describe the molecular target and signaling pathways modulated by this compound. A diagram illustrating this pathway would be included.

Caption: Hypothetical signaling pathway of this compound in a malignant B-cell.

Preclinical Data

This section would present in vitro and in vivo data for this compound.

In Vitro Activity

A table summarizing the in vitro potency of this compound across a panel of B-cell malignancy cell lines would be presented here.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | B-cell Malignancy Subtype | IC50 (nM) |

| Cell Line A | Diffuse Large B-cell Lymphoma (DLBCL) | X |

| Cell Line B | Mantle Cell Lymphoma (MCL) | Y |

| Cell Line C | Chronic Lymphocytic Leukemia (CLL) | Z |

In Vivo Efficacy

Data from xenograft or other animal models would be summarized here.

Table 2: Hypothetical In Vivo Efficacy of this compound in a DLBCL Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 |

| This compound (Dose 1) | A |

| This compound (Dose 2) | B |

Experimental Protocols

This section would provide detailed methodologies for key experiments.

Cell Viability Assay

A detailed protocol for assessing the cytotoxic effects of this compound on B-cell malignancy cell lines would be described here. This would include cell seeding densities, drug concentration ranges, incubation times, and the specific viability reagent used (e.g., CellTiter-Glo®).

Caption: Workflow for a typical in vitro cell viability assay.

Xenograft Mouse Model

The protocol for evaluating the in vivo efficacy of this compound would be detailed, including the mouse strain, cell line used for implantation, tumor volume measurement methodology, and the dosing regimen for this compound.

Clinical Development

This section would summarize any available clinical trial data for this compound.

Table 3: Hypothetical Phase I Clinical Trial Results

| Dose Level | Number of Patients | Observed Toxicities |

| 1 | 3 | Grade 1 Nausea |

| 2 | 3 | Grade 1 Fatigue |

| 3 | 4 | Grade 2 Neutropenia |

Conclusion

A concluding summary of the current (hypothetical) understanding of this compound and its potential future development would be provided here.

EOAI3402143: A Technical Guide to a Novel Deubiquitinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOAI3402143, also known as G9, is a potent, cell-permeable small molecule inhibitor of deubiquitinating enzymes (DUBs). It demonstrates significant inhibitory activity against Ubiquitin-Specific Proteases (USPs) such as Usp9x, Usp24, and Usp5.[1][2][3][4] This technical guide provides a comprehensive review of the existing scientific literature on this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining experimental protocols. The document also includes visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its biological functions and therapeutic potential, particularly in oncology.

Introduction

This compound is a novel covalent deubiquitinase inhibitor with the chemical formula C25H28Cl2N4O3 and a molecular weight of 503.42 g/mol .[5] It has emerged as a significant research tool and potential therapeutic agent due to its ability to dose-dependently inhibit specific DUBs, leading to increased tumor cell apoptosis and regression of tumors in preclinical models.[2][3] Compared to its predecessor WP1130, this compound exhibits improved aqueous solubility and greater cellular Usp9x inhibitory activity.[4]

Mechanism of Action

This compound functions by inhibiting the catalytic activity of several deubiquitinating enzymes, primarily Usp9x, Usp24, and Usp5.[1][2][3] Deubiquitinases play a crucial role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby regulating their degradation and signaling functions. By inhibiting these enzymes, this compound disrupts these processes, leading to the accumulation of polyubiquitinated proteins and triggering downstream cellular events such as apoptosis. The inhibition of Usp9x and Usp24 is achieved through a covalent, slowly reversible interaction with cysteine residues in the catalytic domain.[6] While the precise mechanism of Usp5 inhibition is yet to be fully elucidated, its inhibition contributes to the overall cellular effect of the compound.[6]

Signaling Pathway of this compound Inhibition

Caption: Inhibition of DUBs by this compound leads to apoptosis.

Quantitative Data from In Vitro Studies

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| UM-2, UM-6, UM-16, UM-76 | Not Specified | Cell Survival | Dose-dependent | Suppression of cell survival | [1] |

| UM-2 | Not Specified | 3D Colony Growth | 600 nM | Complete suppression | [3] |

| Myeloma cell lines | Multiple Myeloma | Apoptosis | nM range | Apoptotic activity | [4] |

| Diffuse large B-cell lymphomas | Lymphoma | Apoptosis | Not Specified | Apoptotic activity | [4] |

| A549, H1299 | Non-Small Cell Lung Cancer | Cell Viability (CCK-8) | Dose-dependent | Inhibition of cell viability | [7][8][9] |

Quantitative Data from In Vivo Studies

Preclinical studies using xenograft models have shown the efficacy of this compound in suppressing tumor growth.

| Animal Model | Cancer Type | Cell Line | Treatment | Effect | Reference |

| NSG Mice | Pancreatic Cancer | MIAPACA2 | 15 mg/kg this compound | Suppression of tumor growth | [1] |

| NSG Mice | Not Specified | Murine 8041 | 15 mg/kg this compound | No significant effect on tumor growth, but Usp9x activity was inhibited | [1][3] |

| Mice | Myeloma | Not Specified | Not Specified | Fully blocks or regresses myeloma tumors | [2][4] |

| Athymic BALB/c nude mice | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Suppression of xenograft tumor growth | [7][8] |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is adapted from studies on various cancer cell lines.[3]

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate.

-

Treatment: Add varying concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 g/L MTT solution to each well and incubate for 2 hours at 37°C.

-

Cell Lysis: Lyse the cells using a 10% SDS buffer.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

In Vivo Tumor Xenograft Study

This protocol is based on studies in pancreatic cancer models.[1][3]

-

Cell Preparation: Prepare a suspension of 5x10^6 MIAPACA2 cells in 0.1 mL of a Matrigel/DMEM mixture.

-

Implantation: Subcutaneously inject the cell suspension into the mid-dorsal region of NSG mice.

-

Tumor Growth Monitoring: Monitor tumor growth using caliper measurements until tumors reach approximately 100 mm³.

-

Grouping: Randomly assign mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound intraperitoneally at a dose of 15 mg/kg every other day. The vehicle control group receives a solution of PEG300/DMSO.

-

Monitoring: Monitor tumor growth, animal weight, behavior, and mobility throughout the treatment period.

In Vivo Xenograft Study Workflow

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a valuable research tool for studying the roles of Usp9x, Usp24, and Usp5 in cellular processes and disease. Its potent anti-cancer properties demonstrated in both in vitro and in vivo models highlight its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to explore its full therapeutic window, safety profile, and efficacy in a broader range of malignancies. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]

- 4. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Covalent Inhibition of Deubiquitinases by EOAI3402143

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOAI3402143, also known as G9, is a potent, cell-permeable covalent inhibitor of deubiquitinating enzymes (DUBs), primarily targeting Ubiquitin Specific Peptidases (USPs) 9X, 24, and 5. As a derivative of WP1130, this compound exhibits improved aqueous solubility and enhanced cellular activity, positioning it as a valuable tool for investigating the roles of these DUBs in cellular processes and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of covalent inhibition, quantitative activity data, detailed experimental protocols for its use in vitro and in vivo, and a visual representation of the key signaling pathways it modulates.

Introduction

Deubiquitinating enzymes are critical regulators of protein stability and function, playing pivotal roles in a myriad of cellular pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor for studying and targeting USP9X, USP24, and USP5. These enzymes are involved in critical cancer-related pathways such as the Hippo, Notch, and Wnt/β-catenin signaling cascades. This guide aims to provide researchers with the essential technical details to effectively utilize this compound in their studies.

Mechanism of Covalent Inhibition

This compound functions as a covalent inhibitor, a mechanism that involves the formation of a stable, covalent bond with its target enzyme. This irreversible or slowly reversible inhibition offers the advantage of prolonged target engagement and potent biological effects.

The Electrophilic Warhead

The chemical structure of this compound features an α,β-unsaturated carbonyl group, which acts as an electrophilic "warhead".[1][2][3] This functional group is susceptible to nucleophilic attack by the thiol group of cysteine residues.[1][4][5]

Reaction with the Catalytic Cysteine

The catalytic activity of cysteine proteases, including the USP family of DUBs, relies on a catalytic triad or dyad of amino acids in the active site, which always includes a highly reactive cysteine residue.[6][7][8][9] The thiol group of this cysteine is the primary nucleophile in the deubiquitination reaction. This compound's α,β-unsaturated carbonyl moiety undergoes a Michael addition reaction with the active site cysteine of its target DUBs (USP9X, USP24, and USP5), forming a stable covalent adduct.[1][10] This covalent modification effectively and irreversibly blocks the enzyme's catalytic activity. While the specific cysteine residue has not been explicitly identified for this compound, it is widely understood to be the catalytic cysteine within the enzyme's active site.[11]

dot

Caption: Covalent inhibition mechanism of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a basis for experimental design.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Assay Type | Reference |

| USP9X (catalytic domain) | 1.6 µM | Enzymatic Assay | [12] |

| A375 Melanoma Cells (vemurafenib-sensitive) | 1 µM | Cell Growth Assay | [12] |

| A375 Melanoma Cells (vemurafenib-resistant) | 1 µM | Cell Growth Assay | [12] |

Table 2: Cellular and In Vivo Experimental Concentrations

| Application | Cell Line(s) | Concentration/Dosage | Effect | Reference |

| Cell Survival Suppression | UM-2, UM-6, UM-16, UM-76 | 1-5 µM | Dose-dependent suppression | [13][14] |

| 3D Colony Growth Inhibition | UM-2 | 600 nM | Complete suppression | [14] |

| DUB Inhibition in Cells | MM.1S Multiple Myeloma | 5 µM | Inhibition of USP9X, USP24, USP5 | [12] |

| In Vivo Tumor Regression | MM.1S and A375 Xenografts | 15 mg/kg | Reduced tumor volume | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Deubiquitinase (DUB) Activity Assay

This protocol is a general guideline for measuring the enzymatic activity of a DUB in the presence of an inhibitor.

dot

References

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics [mdpi.com]

- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]

- 9. Variety in the USP deubiquitinase catalytic mechanism | Life Science Alliance [life-science-alliance.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. embopress.org [embopress.org]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]

- 14. medchemexpress.com [medchemexpress.com]

The DUB Inhibitor EOAI3402143: A Technical Guide to its Impact on Mcl-1 Stability and Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancer cells and a key contributor to therapeutic resistance.[1][2] Unlike other Bcl-2 family proteins, Mcl-1 is characterized by a very short half-life, making its stability a crucial point of regulation for cell fate.[1][3][4] The deubiquitinating enzymes (DUBs) USP9X and USP24 play a pivotal role in stabilizing Mcl-1 by removing ubiquitin chains, thereby preventing its proteasomal degradation.[5] The small molecule EOAI3402143 has emerged as a potent inhibitor of these DUBs, leading to the destabilization of Mcl-1 and subsequent induction of apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on Mcl-1 stability, and details the experimental protocols used to elucidate these effects.

Core Mechanism: Inhibition of Deubiquitinases

This compound is a deubiquitinase (DUB) inhibitor that demonstrates potent, dose-dependent inhibition of USP9X, USP24, and USP5.[6][7] By targeting USP9X and USP24, this compound disrupts the deubiquitination of Mcl-1, leading to its increased ubiquitination and subsequent degradation by the proteasome. This reduction in cellular Mcl-1 levels is a key event that triggers the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Target | IC50 | Assay Conditions | Reference |

| USP9X (catalytic domain) | 1.6 µM | In vitro biochemical assay | Cayman Chemical |

| Cell Line | Treatment Concentration | Effect | Reference |

| MM.1S (Multiple Myeloma) | 5 µM | Inhibition of USP9X, USP24, and USP5 | Cayman Chemical |

| UM-2, UM-6, UM-16, UM-76 | Dose-dependent | Suppression of cell survival | --INVALID-LINK-- |

| UM-2 | 600 nM | Complete suppression of 3D colony growth | --INVALID-LINK-- |

| A375 (Melanoma) | 1 µM | IC50 for growth inhibition | Cayman Chemical |

| In Vivo Model | Dosage | Effect | Reference |

| MM.1S Xenograft | 15 mg/kg | Reduction in tumor volume | Cayman Chemical |

| A375 Xenograft | 15 mg/kg | Reduction in tumor volume | Cayman Chemical |

| MIAPACA2 Xenograft | 15 mg/kg | Suppression of tumor growth | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

Mcl-1 Stability Regulation and the Impact of this compound

The stability of the Mcl-1 protein is tightly regulated by a balance between ubiquitination by E3 ligases (e.g., MULE) and deubiquitination by DUBs, primarily USP9X and USP24. This compound disrupts this balance by inhibiting USP9X and USP24, leading to the accumulation of polyubiquitinated Mcl-1, which is then targeted for degradation by the 26S proteasome.

Caption: Regulation of Mcl-1 stability and the inhibitory effect of this compound.

Apoptosis Induction via Mcl-1 Destabilization

The degradation of Mcl-1 frees up pro-apoptotic proteins such as Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

Caption: Apoptotic pathway induced by this compound-mediated Mcl-1 degradation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., UM-2, UM-6, UM-16, UM-76)

-

96-well plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

SDS lysis buffer (10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in complete medium.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2 hours at 37°C.

-

Add 100 µL of SDS lysis buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

Western Blot Analysis for Mcl-1 Protein Levels

This protocol is used to determine the effect of this compound on Mcl-1 protein expression.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Mcl-1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

In Vivo Ubiquitination Assay

This protocol is used to assess the ubiquitination status of Mcl-1 following this compound treatment.[8]

Materials:

-

Cancer cells co-transfected with HA-ubiquitin and a vector expressing Mcl-1

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer (containing 1% SDS, heated to 95°C)

-

Dilution buffer (without SDS)

-

Anti-Mcl-1 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-HA antibody for western blotting

Procedure:

-

Co-transfect cells with HA-ubiquitin and Mcl-1 expression vectors.

-

Treat the cells with this compound or vehicle control.

-

Add MG132 for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in hot SDS-containing lysis buffer and then dilute with SDS-free buffer.

-

Immunoprecipitate Mcl-1 using an anti-Mcl-1 antibody and protein A/G beads.

-

Wash the beads extensively.

-

Elute the immunoprecipitated proteins and analyze by western blotting using an anti-HA antibody to detect ubiquitinated Mcl-1.

Mcl-1 Protein Half-Life Determination (Cycloheximide Chase Assay)

This protocol is used to measure the effect of this compound on the stability of the Mcl-1 protein.[3][9][10]

Materials:

-

Cancer cells

-

This compound

-

Cycloheximide (CHX, a protein synthesis inhibitor)

-

Lysis buffer

-

Western blotting reagents

Procedure:

-

Treat cells with this compound or vehicle control for a predetermined time.

-

Add cycloheximide (e.g., 10-50 µg/mL) to the culture medium to block new protein synthesis.

-

Collect cell lysates at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).

-

Perform western blot analysis for Mcl-1 and a loading control as described above.

-

Quantify the Mcl-1 band intensity at each time point and normalize to the loading control.

-

Plot the normalized Mcl-1 intensity versus time to determine the protein half-life.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on Mcl-1 for survival. Its ability to inhibit the deubiquitinases USP9X and USP24 leads to the specific degradation of Mcl-1, thereby triggering apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and to evaluate its potential in various cancer models. A thorough understanding of the interplay between this compound, DUBs, and Mcl-1 stability will be crucial for the successful clinical development of this and similar targeted therapies.

References

- 1. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid turnover of mcl-1 couples translation to cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of EOAI3402143 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of EOAI3402143, a deubiquitinase (DUB) inhibitor, in mouse models. The information compiled here is based on preclinical studies evaluating the compound's anti-tumor efficacy.

Mechanism of Action

This compound is a potent inhibitor of the deubiquitinating enzymes Usp9x, Usp24, and Usp5.[1] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from pro-apoptotic proteins, such as MCL-1 and XIAP. This leads to their degradation by the proteasome, ultimately promoting apoptosis in cancer cells.[2] The compound has been shown to dose-dependently increase tumor cell apoptosis and lead to tumor regression in mouse models.[2][3]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

In Vivo Dosing and Administration

Efficacy Studies in Xenograft Models

The following table summarizes the dosing regimen for this compound used in efficacy studies in mouse xenograft models.

| Parameter | Details | Reference |

| Compound | This compound | [3][4] |

| Mouse Strain | NSG (NOD/SCID/IL2r-g null) | [1][3][4] |

| Tumor Models | MIAPACA2 (human pancreatic cancer), 8041 (murine pancreatic cancer) | [1][3][4] |

| Dose | 15 mg/kg | [1][3][4] |

| Route of Admin. | Intraperitoneal (i.p.) injection | [3][4] |

| Frequency | Every other day | [4] |

| Vehicle | 1:1 mixture of DMSO and PEG300 | [4] |

| Efficacy | Suppression of tumor growth in human tumor xenografts | [1][3] |

Toxicity and Tolerability

In studies using a 15 mg/kg dosing regimen, this compound was reported to be well-tolerated. Monitoring of animal weight, behavior, and mobility showed no significant adverse effects.[1][3] Furthermore, biological analyses in mice treated with 15 mg/kg of this compound showed no significant alterations in the levels of alanine aminotransferase, aspartate aminotransferase, creatinine, or urea, indicating no significant liver or kidney toxicity at this dose.[5]

| Parameter | Observation | Reference |

| General Health | No abnormal clinical signs | [1][3] |

| Body Weight | Monitored, no significant changes reported | [1][3] |

| Organ Function | No significant changes in liver or kidney biomarkers | [5] |

Experimental Protocols

Preparation of Dosing Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile, pyrogen-free saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol for a 1:1 DMSO:PEG300 Vehicle:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

-

For a final dosing solution, mix the this compound stock solution with an equal volume of PEG300. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, mix 100 µL of a 25 mg/mL DMSO stock with 100 µL of PEG300 and 800 µL of saline.

-

Vortex the solution until it is clear and homogenous.

-

It is recommended to prepare the dosing solution fresh on the day of use.[6]

Tumor Xenograft Model and Dosing Workflow

The following diagram outlines the workflow for a typical in vivo efficacy study using a xenograft model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

EOAI3402143: Application Notes and Protocols for Use in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOAI3402143, also known as G9, is a potent and covalent inhibitor of deubiquitinases (DUBs), demonstrating significant activity against Ubiquitin-Specific Protease 9X (USP9X), USP24, and USP5.[1][2][3][4] Its ability to induce apoptosis in tumor cells has positioned it as a compound of interest in cancer research and drug development.[2][3] this compound has been shown to suppress tumor growth in various cancer models, including melanoma and multiple myeloma.[4][5] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in experimental settings, and an overview of its mechanism of action.

Solubility Data

The solubility of this compound in DMSO varies across different suppliers, which may be attributable to slight batch-to-batch variations.[6] It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2] Sonication may be required to achieve complete dissolution.[1][7]

| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| MedchemExpress | 50 mg/mL[1][7] | 99.32 mM[1][7] | Ultrasonic treatment is needed.[1][7] |

| Selleck Chemicals | 100 mg/mL[2][6] | 198.64 mM[2][6] | Use fresh DMSO.[2][6] |

| ProbeChem | Not specified | 10 mM[3][8] | |

| Cayman Chemical | 1-10 mg/mL[4] | Not specified | Described as "Sparingly soluble".[4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate the required mass: Based on the molecular weight of this compound (503.42 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM stock, 5.03 mg of this compound is required.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add the desired volume of anhydrous DMSO to the tube.

-

Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator for 5-10 minutes to aid dissolution.[1][7] Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1][7]

Protocol 2: Preparation of Formulations for In Vivo Studies

For in vivo experiments, this compound is typically administered in a vehicle solution. Below are common formulations. It is essential to first prepare a concentrated stock solution in DMSO.

Formulation A: DMSO/PEG300/Tween-80/Saline

This formulation results in a clear solution suitable for injection.[1][7]

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure (for a final concentration of ≥ 2.5 mg/mL): [1][7]

-

Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.

-

For a 1 mL final volume, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach the final volume of 1 mL and mix.

-

The prepared solution should be used immediately for optimal results.[2][6]

Formulation B: DMSO/Corn Oil

This formulation also yields a clear solution.[1][7]

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

Corn oil

Procedure (for a final concentration of ≥ 2.5 mg/mL): [1][7]

-

Prepare a 10% DMSO and 90% corn oil solution.

-

For a 1 mL final volume, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained.

-

This solution should be used fresh. If continuous dosing for more than two weeks is planned, this formulation should be used with caution.[1]

Mechanism of Action & Signaling Pathway

This compound exerts its biological effects by inhibiting the activity of several deubiquitinases, primarily USP9X, USP24, and USP5.[9] These enzymes are responsible for removing ubiquitin chains from target proteins, thereby preventing their degradation by the proteasome. By inhibiting these DUBs, this compound leads to the accumulation of ubiquitinated proteins, which can trigger cellular stress and apoptosis. For instance, inhibition of USP5 has been shown to promote the degradation of Cyclin D1, a key regulator of cell cycle progression, leading to cell cycle arrest and suppression of tumor growth in non-small cell lung cancer.[10]

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro cell viability assay using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. probechem.com [probechem.com]

- 9. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EOAI3402143 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOAI3402143, also known as G9, is a potent and selective deubiquitinase (DUB) inhibitor targeting ubiquitin-specific proteases (USPs) such as Usp9x, Usp24, and Usp5.[1][2][3] By inhibiting these enzymes, this compound can induce tumor cell apoptosis and suppress cell survival, making it a compound of significant interest in cancer research and drug development.[1][2][4] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting.

Product Information

| Property | Value | Reference |

| Synonyms | G9, Deubiquitinase inhibitor G9 | [5][6][7] |

| CAS Number | 1699750-95-2 | [5][6][7] |

| Molecular Formula | C25H28Cl2N4O3 | [5][6][7] |

| Molecular Weight | 503.42 g/mol | [7][8][9] |

| Target | Deubiquitinase (DUB), specifically Usp9x, Usp24, and Usp5 | [1][2][3] |

Biological Activity

This compound is a covalent inhibitor that has demonstrated dose-dependent inhibition of its target deubiquitinases.[2][5][10] This inhibition leads to an increase in tumor cell apoptosis.[1][4] It has shown greater aqueous solubility and cellular Usp9x inhibitory activity compared to its predecessor, WP1130.[10] In various cancer cell lines, including myeloma, diffuse large B-cell lymphomas, and melanoma, this compound has displayed apoptotic activity.[5][10]

Quantitative Data Summary